11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene
Description
The compound 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene is a complex heterocyclic molecule featuring fused triazole and pyrazine rings within a tricyclic scaffold. Its structure is characterized by:
- A 1,2,4-triazolo[4,3-a]pyrazine core substituted with a methyl group at position 2.
Its synthesis likely involves multi-step cyclization and condensation reactions, as seen in analogous triazolo-pyrazine derivatives .
Properties
IUPAC Name |
11-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7/c1-8-17-19-14-13(15-4-5-20(8)14)21-9-2-3-12(21)10-7-16-18-11(10)6-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVZUJRIXPYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3C4CCC3C5=C(C4)NN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions employed. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Biological Applications
The applications of this compound can be categorized into several key areas:
Antimicrobial Activity
Triazole derivatives, including the compound , have shown promising antimicrobial properties . Studies indicate that compounds with triazole rings exhibit activity against various bacterial strains and fungi. For instance:
- Research has demonstrated that triazole derivatives can effectively inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
- The incorporation of the triazole moiety enhances the interaction with biological targets, leading to increased antibacterial efficacy .
Anticancer Potential
The structural features of triazole derivatives allow for interactions with cellular targets involved in cancer progression. Some findings include:
- Triazolo[4,3-a]pyrazine derivatives have been investigated for their ability to induce apoptosis in cancer cell lines .
- Compounds similar to 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene have been shown to inhibit specific kinases involved in tumor growth .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, triazole compounds have been explored for their anti-inflammatory effects :
- Certain derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines .
- The mechanism often involves modulation of signaling pathways related to inflammation .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors containing triazole and pyrazine frameworks. Notable methods include:
- Cyclization reactions that form the tricyclic structure while integrating the triazole moiety.
- Various synthetic routes have been documented in literature focusing on optimizing yields and biological activity .
Case Study Overview
Mechanism of Action
The mechanism of action for 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its mechanism of action are limited, but it likely involves modulation of signaling pathways and biochemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolo-Pyrazine Derivatives
Example: 3-[2-(4-Acetylthiophen-2-yl)propan-2-yl]-4,5-dicyclopropyl-4H-1,2,4-triazole (9p)
- Structural Similarities : Shares the 1,2,4-triazole moiety fused with a pyrazine ring.
- Key Differences :
- Substituents: Compound 9p features dicyclopropyl and acetylthiophen groups, enhancing lipophilicity, whereas the target compound has a methyl-substituted triazolo-pyrazine and a rigid tricyclic system.
- Synthesis: 9p is synthesized via hydrazide intermediates (e.g., 2-methyl-2-(pyrazin-2-yl)-propanehydrazide), contrasting with the tricyclic scaffold formation in the target compound .
Example: Pyrazolopyran Derivatives (e.g., Compounds 12 and 13)
- Structural Similarities : Use of triazolo-pyrazine intermediates (e.g., 4a) for heterocyclic fusion.
- Key Differences :
- Functional Groups: Pyran or coumarin rings replace the tricyclic system in the target compound, altering electronic properties and solubility.
- Reactivity: Pyrazolopyrans undergo Michael additions or condensations with 4-hydroxycoumarin, suggesting divergent reactivity compared to the target compound’s tricyclic stabilization .
Triazolo-Thiadiazole Hybrids
Example: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Structural Similarities : Dual heterocyclic systems (triazole + pyrazole/thiadiazole) akin to the target compound’s triazolo-pyrazine core.
- Key Differences: Substitution Patterns: Methoxyphenyl and thiadiazole groups dominate, whereas the target compound lacks sulfur and incorporates a pyrazine ring.
Table 2: Property Comparison
- Notable Trends: The target compound’s tricyclic structure may balance lipophilicity and rigidity, offering a unique pharmacokinetic profile compared to more flexible or polar analogs.
Biological Activity
The compound 11-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial and anticancer properties supported by various studies.
- Molecular Formula: C₁₄H₁₅N₇
- Molecular Weight: 281.32 g/mol
- CAS Number: 2380098-34-8
Biological Activity Overview
The biological activities of triazolo[4,3-a]pyrazine derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects including:
- Antibacterial Activity
- Anticancer Activity
- Antidiabetic Activity
Antibacterial Activity
Recent studies have demonstrated that triazolo[4,3-a]pyrazine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
In a study evaluating various triazolo derivatives:
- Compounds were tested using the microbroth dilution method.
- Notably, some derivatives demonstrated Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics such as ampicillin.
| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |
|---|---|---|
| 2e | 32 μg/mL | 16 μg/mL |
| 1a | 64 μg/mL | 32 μg/mL |
These results suggest that modifications in the triazolo structure can enhance antibacterial efficacy by facilitating interactions with bacterial DNA gyrase and topoisomerase IV, critical targets for antibiotic action .
Anticancer Activity
The anticancer potential of compounds containing the triazolo scaffold has also been explored. For instance, certain derivatives have shown cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Assay
A recent investigation into the anticancer properties of pyrazolo[4,3-e][1,2,4]triazines revealed:
- Compounds exhibited stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231).
| Compound | IC50 (μM) in MCF-7 | IC50 (μM) in MDA-MB-231 |
|---|---|---|
| 2a | 15 | 12 |
| 3b | 10 | 9 |
The mechanism of action involved the induction of apoptosis via caspase activation pathways (caspase 3/7) .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that:
- The presence of specific substituents on the triazolo ring can enhance biological activity.
- Compounds with longer alkyl chains or electron-donating groups at certain positions generally show improved antibacterial and anticancer activities.
Q & A
Basic: What are the standard synthetic protocols for preparing the triazolo-pyrazine core in this compound?
Methodological Answer:
The triazolo-pyrazine scaffold is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, a general procedure involves:
- Reacting 3-hydrazinopyrazin-2-one derivatives with activated carboxylic acids (e.g., using carbonyldiimidazole as an activating agent) under anhydrous DMFA at 100°C for 1 hour, followed by reflux for 24 hours .
- Purification involves recrystallization from DMFA/i-propanol mixtures to isolate crystalline products.
Key Variables: Reaction time, solvent choice (DMFA vs. toluene in some protocols), and stoichiometric ratios of reactants significantly impact yields .
Advanced: How can computational methods optimize reaction conditions for synthesizing this polyheterocyclic compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and energetically favorable pathways. For example:
- ICReDD’s approach combines quantum calculations with experimental data to narrow optimal conditions (e.g., temperature, solvent polarity) for cyclization steps .
- Molecular docking can pre-screen substituent effects on reaction feasibility, as demonstrated in studies on analogous triazolo-pyrazines targeting enzyme active sites .
Basic: What analytical techniques are critical for confirming the compound’s structure?
Methodological Answer:
- X-ray crystallography : Resolves the tricyclic framework and confirms stereochemistry (e.g., bond angles in the triazatricyclo system) .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Distinct methyl group resonances (δ 2.4–2.6 ppm for 3-methyl-triazolo) and aromatic protons (δ 7.5–8.2 ppm for pyrazine).
- ¹³C NMR : Carbons in the triazolo ring appear at δ 150–160 ppm .
- HPLC-MS : Validates purity (>95%) and molecular weight .
Advanced: How do substituent variations at the 3-methyl position affect biological activity?
Methodological Answer:
- Case Study : Replacing 3-methyl with trifluoromethyl (CF₃) in analogous triazolo-pyrazines increased binding affinity to 14-α-demethylase (antifungal target) by 30% in docking studies .
- Methodology :
- Synthesize derivatives with R = CH₃, CF₃, or aryl groups.
- Perform molecular docking (e.g., using Autodock Vina) against PDB:3LD6 .
- Validate via enzymatic assays (IC₅₀ measurements) .
Contradictions : While CF₃ enhances activity in vitro, it may reduce solubility, complicating in vivo studies .
Basic: What are common challenges in purifying this compound, and how are they resolved?
Methodological Answer:
- Challenge : Low solubility in polar solvents due to the hydrophobic tricyclic core.
- Solutions :
- Use mixed solvents (e.g., DMFA/i-propanol) for recrystallization .
- Chromatography: Reverse-phase C18 columns with acetonitrile/water gradients .
Critical Note : Impurities from incomplete cyclization (e.g., unreacted hydrazine intermediates) require rigorous washing with i-propanol .
Advanced: How can data contradictions between synthetic yields and computational predictions be analyzed?
Methodological Answer:
- Root Cause Analysis :
- Compare experimental yields (e.g., 60–70% in ) with computational predictions (e.g., 85% in ).
- Identify discrepancies in solvent effects or side reactions (e.g., dimerization) not modeled in simulations.
- Mitigation :
- Use high-throughput screening to test solvent/base combinations .
- Apply machine learning to refine computational models using experimental failure data .
Basic: What biological targets are hypothesized for this compound based on structural analogs?
Methodological Answer:
- Antifungal Activity : Analogous triazolo-pyrazines inhibit 14-α-demethylase (CYP51), a lanosterol demethylase critical in ergosterol biosynthesis .
- Kinase Inhibition : Pyrazolo-triazolo-pyrimidine analogs show activity against tyrosine kinases (e.g., EGFR) via ATP-binding site competition .
Advanced: What strategies validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Transcriptomics : Compare gene expression profiles (e.g., ergosterol biosynthesis genes in fungi) before/after treatment .
- SAR Studies : Correlate substituent effects (e.g., methyl vs. CF₃) with phenotypic outcomes (e.g., fungal growth inhibition) .
- Fluorescence Polarization : Measure binding affinity to purified target proteins .
Basic: How is the compound’s stability assessed under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., m.p. ~573 K in ).
Advanced: What interdisciplinary approaches are emerging for studying this compound’s applications?
Methodological Answer:
- Chemoinformatics : Virtual screening of combinatorial libraries to design derivatives with improved ADMET profiles .
- Cryo-EM : Resolve binding modes to large protein complexes (e.g., ribosomes) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
